

Structure-Activity Relationship of Pyrimidine Derivatives as Kinase Inhibitors

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Compound of Interest

Compound Name: 5-Pyrimidineacetic acid

Cat. No.: B1321828

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The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Modifications on the pyrimidine ring significantly influence the biological activity, particularly their potency and selectivity as kinase inhibitors.[2] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[1]

Key Substitutions and Their Impact on Activity

Studies on various pyrimidine analogs, including pyrrolo[2,3-d]pyrimidines and other derivatives, have highlighted the importance of specific substitutions in enhancing their inhibitory activity against kinases like EGFR, Her2, VEGFR2, and JAK1.[3][4]

- **Substitution at C5:** The introduction of different functional groups at the 5-position of the pyrimidine ring can modulate the compound's interaction with the target kinase. For instance, in a series of pyrimidine-5-carbonitrile derivatives, specific substitutions led to potent VEGFR-2 inhibition.[5][6]
- **Substitution at C2 and C4:** Modifications at the C2 and C4 positions of the pyrimidine ring are crucial for activity. For example, in a series of N-trisubstituted pyrimidine derivatives, specific moieties at these positions resulted in potent Aurora A and B kinase inhibition.[7]
- **Fusion of Heterocyclic Rings:** Fusing other heterocyclic rings to the pyrimidine core, such as in pyrrolo[2,3-d]pyrimidines, can enhance binding affinity and selectivity for specific kinases. [3]

Comparative Biological Activity of Pyrimidine Analogs

The following table summarizes the in vitro inhibitory activity (IC₅₀ values) of selected pyrimidine derivatives against various kinases and cancer cell lines, providing a basis for comparing their potency.

Compound ID	Scaffold	Target Kinase(s)	IC50 (nM)	Target Cell Line(s)	IC50 (μM)	Reference
5k	Pyrrolo[2,3-d]pyrimidine	EGFR	79	HCT-116 (Colon)	-	[3]
Her2	40	-	-	[3]		
VEGFR2	136	-	-	[3]		
11e	Pyrimidine-5-carbonitrile	VEGFR-2	610	HCT-116 (Colon)	1.14	[5][6]
MCF-7 (Breast)	1.54	[6]				
12b	Pyrimidine-5-carbonitrile	VEGFR-2	530	-	-	[5][6]
33	Pyrimidine	JAK1	2.1	-	-	[4]
JAK2	12	-	-	[4]		
JAK3	923	-	-	[4]		
TYK2	12	-	-	[4]		
38j	N-trisubstituted pyrimidine	AURKA	7.1	U937 (Leukemia)	0.012	[7]
AURKB	25.7	-	-	[7]		

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and facilitate the evaluation of novel **5-pyrimidineacetic acid** analogs.

In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This assay is used to quantify the enzymatic activity of a kinase by measuring the production of ADP.^[8]

Materials:

- Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA.^[8]
- Kinase of interest (e.g., EGFR, VEGFR2)
- Peptide substrate specific to the kinase
- ATP
- Test compounds (**5-pyrimidineacetic acid** analogs)
- ADP-Glo™ Kinase Assay Kit (Promega)
- Microplate reader

Procedure:

- Prepare serial dilutions of the test compounds in DMSO and then in Kinase Buffer.
- In a 96-well plate, add the test compound, the kinase, and the peptide substrate.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
- Determine the IC₅₀ values by plotting the percent inhibition against the logarithm of the compound concentration.^[8]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on the metabolic activity of cells, which is an indicator of cell viability.^[9]

Materials:

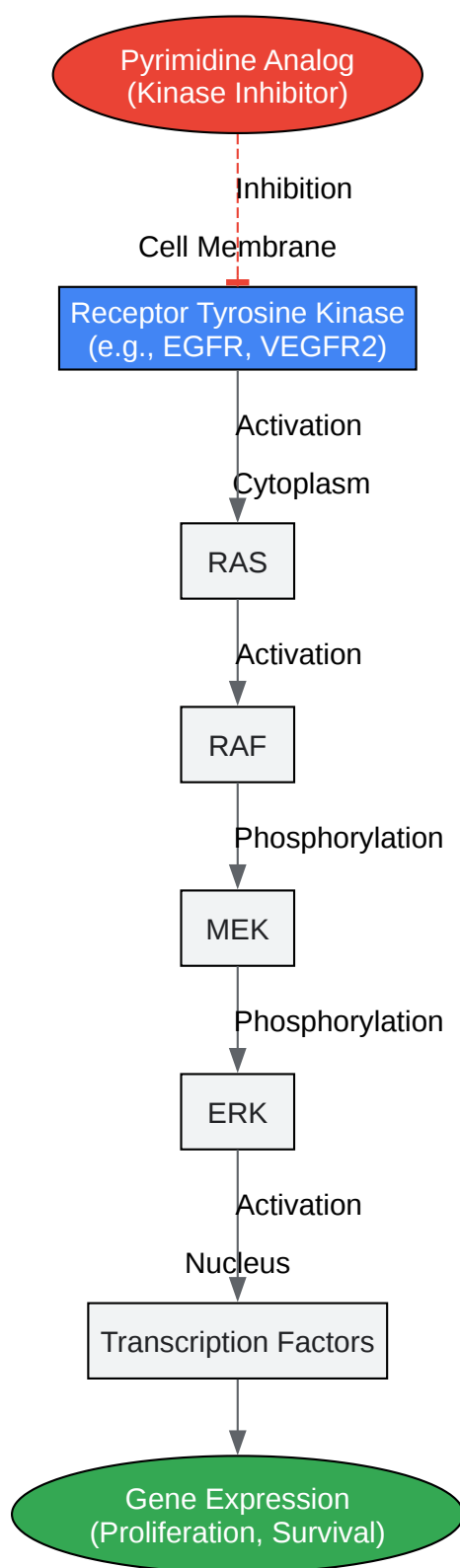
- Cancer cell lines (e.g., HCT-116, MCF-7)
- Cell culture medium and supplements
- Test compounds
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)^[8]
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate and allow them to attach overnight.^[8]
- Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).^[8]
- After incubation, add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C.^[8]
- Remove the medium and add 100 μ L of solubilization solution to dissolve the formazan crystals.^[9]
- Measure the absorbance at 570 nm using a microplate reader.^[9]
- Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ values.^[9]

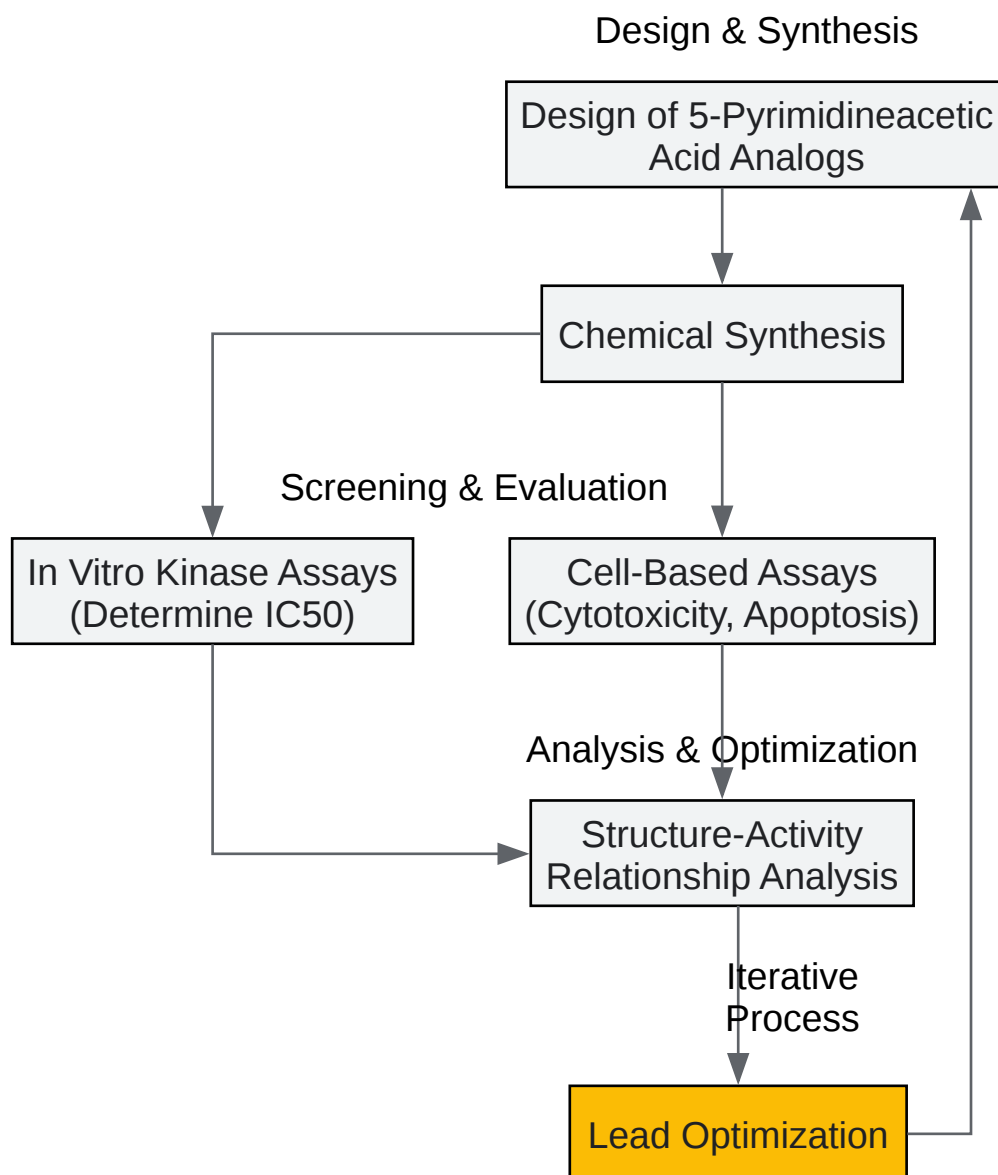
Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a simplified kinase signaling pathway and a typical experimental workflow for SAR studies.



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Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.



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Caption: Experimental workflow for SAR studies of novel compounds.

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